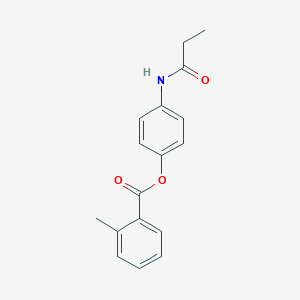
Tert-butyl 4-(propionylamino)phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(propionylamino)phenylcarbamate, also known as TPPEC, is a chemical compound that has been extensively studied for its potential applications in scientific research. TPPEC belongs to the family of phenylcarbamate derivatives and is synthesized through a multistep process that involves the use of various reagents and solvents. In
Scientific Research Applications
Tert-butyl 4-(propionylamino)phenylcarbamate has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit inhibitory effects on certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter activity in the brain. Tert-butyl 4-(propionylamino)phenylcarbamate has also been investigated for its potential anticancer properties, as it has been shown to induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of Tert-butyl 4-(propionylamino)phenylcarbamate is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of neurotransmitter activity in the brain. Tert-butyl 4-(propionylamino)phenylcarbamate has been shown to bind to the active site of acetylcholinesterase and butyrylcholinesterase, which prevents the hydrolysis of acetylcholine and butyrylcholine, respectively. This leads to an increase in the concentration of these neurotransmitters, which can enhance cognitive function and memory.
Biochemical and Physiological Effects:
Tert-butyl 4-(propionylamino)phenylcarbamate has been shown to have several biochemical and physiological effects, including the inhibition of acetylcholinesterase and butyrylcholinesterase, induction of apoptosis in cancer cells, and modulation of neurotransmitter activity in the brain. Tert-butyl 4-(propionylamino)phenylcarbamate has also been shown to exhibit antioxidant properties, which can protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
Tert-butyl 4-(propionylamino)phenylcarbamate has several advantages for use in lab experiments, including its high purity and stability, ease of synthesis, and low toxicity. However, Tert-butyl 4-(propionylamino)phenylcarbamate also has some limitations, such as its limited solubility in water and its potential for non-specific binding to proteins.
Future Directions
There are several future directions for research on Tert-butyl 4-(propionylamino)phenylcarbamate, including the investigation of its potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Tert-butyl 4-(propionylamino)phenylcarbamate could also be studied for its potential use as a diagnostic tool for the detection of cancer. Additionally, further studies could be conducted to elucidate the mechanism of action of Tert-butyl 4-(propionylamino)phenylcarbamate and to optimize its synthesis and purification methods.
Synthesis Methods
The synthesis of Tert-butyl 4-(propionylamino)phenylcarbamate involves several steps, starting with the reaction of tert-butyl 4-aminophenylcarbamate with propionyl chloride in the presence of a base such as triethylamine. This results in the formation of tert-butyl 4-(propionylamino)phenylcarbamate, which is then purified using column chromatography. The yield of Tert-butyl 4-(propionylamino)phenylcarbamate can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of reagents.
properties
Product Name |
Tert-butyl 4-(propionylamino)phenylcarbamate |
|---|---|
Molecular Formula |
C14H20N2O3 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
tert-butyl N-[4-(propanoylamino)phenyl]carbamate |
InChI |
InChI=1S/C14H20N2O3/c1-5-12(17)15-10-6-8-11(9-7-10)16-13(18)19-14(2,3)4/h6-9H,5H2,1-4H3,(H,15,17)(H,16,18) |
InChI Key |
AWRVJMRJGAKYJV-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide](/img/structure/B267196.png)



![N-[4-(3-phenylpropoxy)phenyl]isonicotinamide](/img/structure/B267207.png)


![N-[3-(benzyloxy)phenyl]-2-furamide](/img/structure/B267212.png)



![N-[2-(allyloxy)phenyl]-2-phenylacetamide](/img/structure/B267217.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-fluorobenzamide](/img/structure/B267218.png)
![2-(4-methoxyphenyl)-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B267219.png)